2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-
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Overview
Description
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]- is a complex organic compound with a pyrimidine core structure This compound is characterized by the presence of a methoxyphenyl group at the 4-position and a methylsulfonylmethyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrimidine core.
Addition of the Methylsulfonylmethyl Group: This can be accomplished through a sulfonylation reaction, where a methylsulfonyl chloride reacts with the pyrimidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-6-phenyl-2-pyrimidinylamine
- N-(4-Methoxyphenyl)-6-methyl-4-pyrimidinamine
- 4-(3,4-Dimethylphenyl)-6-phenyl-2-pyrimidinamine
Uniqueness
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methylsulfonylmethyl group makes it particularly interesting for research in medicinal chemistry and material science.
Properties
CAS No. |
61541-82-0 |
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Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(methylsulfonylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O3S/c1-19-11-5-3-9(4-6-11)12-10(8-20(2,17)18)7-15-13(14)16-12/h3-7H,8H2,1-2H3,(H2,14,15,16) |
InChI Key |
FIMCBQDZSZLGGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2CS(=O)(=O)C)N |
Origin of Product |
United States |
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